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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B181323 Get Quote

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3,5-Dimethyl-4-nitrobenzoic acid (DMNA) is a substituted aromatic carboxylic acid of

significant interest in synthetic and medicinal chemistry. Its molecular architecture,

characterized by a benzoic acid core with two methyl groups positioned ortho to a nitro group,

creates a unique electronic and steric environment. This guide provides a comprehensive

analysis of its molecular structure, physicochemical properties, synthesis, and reactivity. A

central focus is the principle of "Steric Inhibition of Resonance," a phenomenon where the

flanking methyl groups force the nitro group out of the benzene ring's plane, profoundly altering

the molecule's electronic character and reactivity. This guide serves as a technical resource,

offering field-proven insights and detailed protocols for professionals engaged in organic

synthesis and drug discovery.

Introduction to Substituted Nitrobenzoic Acids
Nitrobenzoic acids are a class of organic compounds that serve as versatile intermediates in

the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2][3] The presence of both an

electron-withdrawing nitro group (-NO₂) and a carboxylic acid group (-COOH) on a benzene

ring imparts a dual reactivity profile. The specific placement of additional substituents, such as

the methyl groups in 3,5-Dimethyl-4-nitrobenzoic acid (CAS No: 3095-38-3), allows for fine-
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tuning of the molecule's properties, including acidity, solubility, and biological activity.[3][4]

Understanding the interplay of these functional groups is paramount for leveraging this

molecule as a strategic building block in complex molecular design. For instance, the related

compound 3-methyl-4-nitrobenzoic acid is a critical intermediate in the synthesis of Telmisartan,

a widely used antihypertensive drug, highlighting the pharmaceutical relevance of this

structural class.[5]

Molecular Structure and Physicochemical
Properties
The defining feature of 3,5-Dimethyl-4-nitrobenzoic acid is the spatial arrangement of its

substituents, which dictates its physical and chemical behavior.

Structural Analysis: Steric Inhibition of Resonance
The two methyl groups at the C3 and C5 positions are located directly adjacent (ortho) to the

nitro group at C4. This proximity creates significant steric hindrance, a repulsive interaction

between the electron clouds of these groups. To alleviate this strain, the nitro group is forced to

twist out of the plane of the benzene ring.[6][7]

This rotation has a critical electronic consequence known as Steric Inhibition of Resonance.

Effective resonance delocalization of the nitro group's electrons with the aromatic π-system

requires the p-orbitals of the nitro group and the ring to be aligned. By forcing the nitro group

out of plane, the methyl groups disrupt this alignment, diminishing the powerful electron-

withdrawing resonance effect (-R effect) of the nitro group.[7] While the inductive electron-

withdrawing effect (-I effect) remains, the attenuation of the resonance effect makes the

aromatic ring less electron-deficient than would be expected for a typical para-nitro substituted

benzoic acid. This has profound implications for the molecule's acidity and reactivity.
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Planar System (Hypothetical)
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Caption: Steric hindrance from ortho methyl groups inhibits resonance.

Physicochemical Data
The key physical and chemical properties of 3,5-Dimethyl-4-nitrobenzoic acid are

summarized below. These data are critical for designing experimental conditions, including

solvent selection, reaction temperature, and purification methods.
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Property Value Source(s)

CAS Number 3095-38-3 [4][8]

Molecular Formula C₉H₉NO₄ [4][8]

Molecular Weight 195.17 g/mol [4][8]

IUPAC Name
3,5-dimethyl-4-nitrobenzoic

acid
[4]

Melting Point 221-224 °C [1][9][10]

Boiling Point
356.5 °C at 760 mmHg

(Predicted)
[1][9]

pKa 3.56 ± 0.10 (Predicted) [1]

Solubility Insoluble in water [1][2]

Appearance
White to cream or pale yellow

crystalline powder
[11]

SMILES
CC1=CC(=CC(=C1[O-])C)C(=

O)O
[4][8]

Synthesis and Purification
As a specialized intermediate, 3,5-Dimethyl-4-nitrobenzoic acid is typically prepared through

the oxidation of a suitable precursor. The choice of starting material and oxidant is critical for

achieving high yield and purity.

Retrosynthetic Approach
A logical retrosynthetic disconnection points to the oxidation of one methyl group of 3,4,5-

trimethylnitrobenzene or the nitration of 3,5-dimethylbenzoic acid. The former is often more

practical, as selective oxidation of one methyl group can be achieved under controlled

conditions.
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3,5-Dimethyl-4-nitrobenzoic acid
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Caption: Retrosynthetic analysis via methyl group oxidation.

Experimental Protocol: Oxidation of 3,4,5-
Trimethylnitrobenzene
This protocol describes a robust method for the synthesis of the title compound using

potassium permanganate (KMnO₄), a strong and reliable oxidizing agent for converting

benzylic methyl groups to carboxylic acids. The procedure is adapted from established

methods for similar transformations.[12]

Materials:

3,4,5-Trimethylnitrobenzene
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Potassium permanganate (KMnO₄)

Pyridine

Deionized water

Sodium metabisulfite

Concentrated hydrochloric acid (HCl)

Ethyl acetate

Magnesium sulfate (MgSO₄), anhydrous

Celite or a similar filter aid

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,

reflux condenser, and thermometer, combine 3,4,5-trimethylnitrobenzene (1 equivalent),

pyridine (approx. 13 mL per gram of starting material), and water (approx. 8 mL per gram of

starting material).

Heating: Heat the stirred mixture to 80-85 °C.

Oxidant Addition: Add KMnO₄ (2 equivalents) portion-wise over approximately 1 hour,

ensuring the reaction temperature does not exceed 95 °C. The causality here is crucial:

portion-wise addition prevents a dangerous exotherm and allows for controlled oxidation.

Reaction Monitoring: Maintain the temperature at 85-90 °C for 2-3 hours after the addition is

complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup - Quenching and Filtration: Cool the reaction mixture slightly and filter the hot

solution through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct. Wash

the filter cake with a small amount of hot water.
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Decolorization: Combine the filtrates and decolorize the solution by adding a few drops of a

saturated sodium metabisulfite solution until the pink/purple color disappears.

Solvent Removal & Extraction: Evaporate the solvents under reduced pressure. Dissolve the

resulting residue in water and perform a liquid-liquid extraction with diethyl ether or ethyl

acetate to remove any unreacted starting material or non-acidic byproducts.

Acidification & Product Isolation: Transfer the aqueous layer to a beaker and cool in an ice

bath. Carefully acidify with concentrated HCl to a pH of ~2. The desired product, 3,5-
Dimethyl-4-nitrobenzoic acid, will precipitate as a solid.

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under

vacuum. The crude product can be further purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) to yield a crystalline solid.[12]

Self-Validation: The identity and purity of the synthesized product must be confirmed by

measuring its melting point and comparing it to the literature value (221-224 °C) and by the

spectroscopic methods detailed in the following section.[1][10]

Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. Expected characteristic absorption

bands include:

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

N-O Stretch (Nitro Group): Two strong bands, one asymmetric (~1520-1560 cm⁻¹) and one

symmetric (~1345-1385 cm⁻¹).

C-H Stretch (Aromatic/Alkyl): Bands around 2850-3100 cm⁻¹.

The availability of reference FTIR spectra confirms these assignments.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's

symmetry.

Aromatic Protons: A singlet corresponding to the two equivalent protons at C2 and C6. Its

chemical shift will be influenced by the adjacent carboxylic acid and methyl groups.

Methyl Protons: A singlet integrating to six protons, corresponding to the two equivalent

methyl groups at C3 and C5.

Carboxylic Acid Proton: A broad singlet at the downfield end of the spectrum (>10 ppm),

which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will reflect the molecular symmetry.

Carbonyl Carbon: A signal in the 165-175 ppm range.

Aromatic Carbons: Four distinct signals are expected: C1 (ipso-COOH), C2/C6, C3/C5,

and C4 (ipso-NO₂).

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of

C₉H₉NO₄ (195.0532 Da).[4]

Reactivity and Mechanistic Considerations
The molecule's unique structure governs its chemical reactivity, making it a versatile synthetic

intermediate.

Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard transformations, such as:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification)

yields the corresponding ester.[13]
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Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by

reaction with an amine produces an amide.

Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to a primary

alcohol.

Reactions of the Nitro Group
The nitro group is a key functional handle for further molecular elaboration.

Reduction to an Amine: The most common and synthetically valuable reaction is the

reduction of the nitro group to an amine (-NH₂). This can be achieved using various

reagents, such as:

Catalytic hydrogenation (H₂, Pd/C)

Metals in acid (e.g., Sn/HCl, Fe/HCl)

Sodium dithionite (Na₂S₂O₄)

The resulting 4-amino-3,5-dimethylbenzoic acid is a valuable building block for synthesizing

heterocycles and other complex molecules, particularly in the development of bioactive

compounds.

Applications in Research and Drug Development
While not a drug itself, 3,5-Dimethyl-4-nitrobenzoic acid is an important raw material and

intermediate.[2][3]

Synthetic Intermediate: Its primary role is as a precursor in multi-step syntheses in the

pharmaceutical, agrochemical, and dye industries.[1][3]

Fragment-Based Drug Discovery: The rigid, substituted benzene core can be used as a

scaffold or fragment in the design of new therapeutic agents. The functional groups provide

handles for combinatorial library synthesis.

Potential Biological Activity: While specific data is limited, the general class of nitroaromatic

compounds is known to exhibit a range of biological effects, including antibacterial
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properties.[8][14] The steric and electronic properties of this specific molecule could be

exploited to design selective enzyme inhibitors or other bioactive agents.

Conclusion
3,5-Dimethyl-4-nitrobenzoic acid is more than a simple substituted aromatic. Its structure

provides a textbook example of how steric hindrance can fundamentally alter electronic effects,

a principle known as Steric Inhibition of Resonance. This phenomenon, driven by the ortho-

methyl groups, modulates the reactivity of the entire molecule. For the medicinal and synthetic

chemist, this compound is a versatile intermediate, offering three distinct functional points—the

carboxylic acid, the nitro group, and the aromatic ring—for strategic chemical modification. A

thorough understanding of its structure and reactivity, as detailed in this guide, is essential for

its effective application in the synthesis of novel and complex molecular targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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